
L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential biological activity and specific physiological functions. It is often studied for its role in various biochemical processes and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and phenylalanine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学研究应用
L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan has various scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Used in the development of peptide-based drugs and biochemical assays.
作用机制
The mechanism of action of L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the biological context and the specific peptide sequence.
相似化合物的比较
Similar Compounds
L-α-Glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another complex peptide with similar amino acid composition.
Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a GLP-1 receptor agonist.
Uniqueness
L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan is unique due to its specific sequence and potential biological activity. Its combination of amino acids provides distinct properties that can be leveraged in various scientific and medical applications.
属性
CAS 编号 |
852446-02-7 |
|---|---|
分子式 |
C48H59N9O9 |
分子量 |
906.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C48H59N9O9/c1-27(2)20-37(54-43(60)34(49)26-58)44(61)55-39(22-30-24-50-35-16-9-7-14-32(30)35)47(64)57-19-11-18-41(57)46(63)52-28(3)42(59)53-38(21-29-12-5-4-6-13-29)45(62)56-40(48(65)66)23-31-25-51-36-17-10-8-15-33(31)36/h4-10,12-17,24-25,27-28,34,37-41,50-51,58H,11,18-23,26,49H2,1-3H3,(H,52,63)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,65,66)/t28-,34-,37-,38-,39-,40-,41-/m0/s1 |
InChI 键 |
YJXHKPNTLPFNLU-LLHXWXQDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


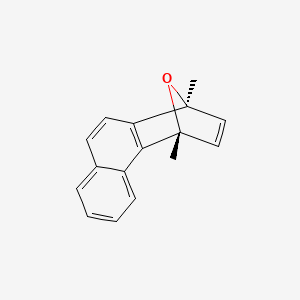
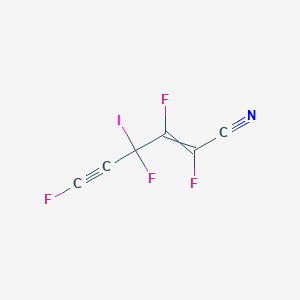
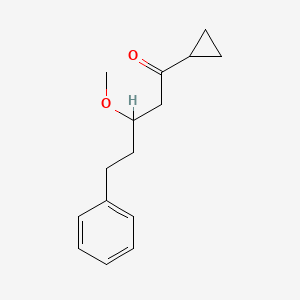
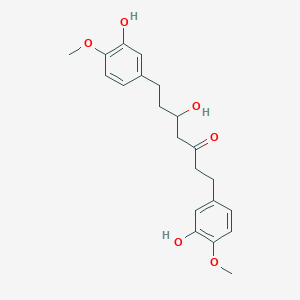
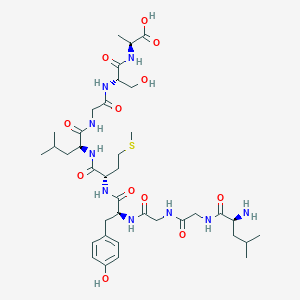
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
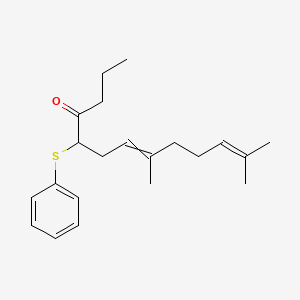
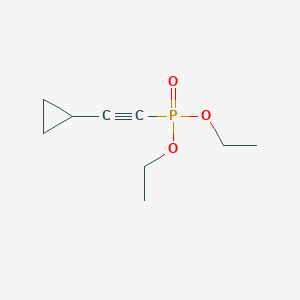

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
